molecular formula C20H27N3O2S B5574644 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[(2-methylphenyl)thio]acetyl}piperidine

4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[(2-methylphenyl)thio]acetyl}piperidine

Cat. No.: B5574644
M. Wt: 373.5 g/mol
InChI Key: CXIVTRKMZAPQLZ-UHFFFAOYSA-N
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Description

4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[(2-methylphenyl)thio]acetyl}piperidine is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18239829 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Analysis

Research has focused on the synthesis and characterization of compounds with imidazole and piperidine substructures, demonstrating a broad interest in these moieties for developing novel chemical entities. For instance, studies have detailed methods for preparing piperazinone derivatives with potential cytotoxic activities against cancer cell lines, highlighting the importance of the imidazole ring and piperidine scaffold in medicinal chemistry (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020). Another study described the synthesis of oxindole derivatives via palladium-catalyzed CH functionalization, further indicating the role of these structures in developing compounds with potential biological activities (J. Magano, E. J. Kiser, R. J. Shine, & Michael H. Chen, 2014).

Biological Evaluation and Potential Therapeutic Applications

Several studies have evaluated the biological activities of compounds containing imidazole and piperidine motifs, suggesting their potential as therapeutic agents. For example, novel piperazinone derivatives were assessed for their cytotoxic activities, indicating the feasibility of these structures in cancer therapy (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020). Another investigation into benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors showed promise in cancer treatment through inhibition of cell proliferation and induction of apoptosis (A. Karayel, 2021).

Antimicrobial and Antifungal Properties

Compounds with imidazole and piperidine structures have also been explored for their antimicrobial and antifungal properties. Research into novel bis hybrid heterocycles comprising both piperidine and thiohydantoin nuclei demonstrated potential antibacterial and antifungal activities, underscoring the versatility of these chemical frameworks in developing new antimicrobial agents (J. Thanusu, V. Kanagarajan, & M. Gopalakrishnan, 2010).

Properties

IUPAC Name

1-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-2-(2-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-16-5-3-4-6-18(16)26-15-19(24)22-10-7-17(8-11-22)20-21-9-12-23(20)13-14-25-2/h3-6,9,12,17H,7-8,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIVTRKMZAPQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)N2CCC(CC2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.